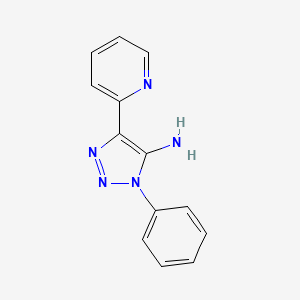
1-phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound that features a triazole ring fused with a phenyl and pyridinyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions are generally mild, and the yields are high, making this method efficient for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for 1-phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine are not extensively documented, the principles of click chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-Phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the phenyl or pyridinyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
科学研究应用
1-Phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 1-phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to exert neuroprotective effects .
相似化合物的比较
Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Lacks the pyridinyl group, which may reduce its biological activity compared to 1-phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine.
4-(Pyridin-2-yl)-1H-1,2,3-triazole: Lacks the phenyl group, which may affect its binding affinity and specificity for certain molecular targets.
1-Phenyl-4-(pyridin-2-yl)-1H-1,2,4-triazole: Isomeric form with different electronic and steric properties, potentially leading to different biological activities.
Uniqueness
This compound is unique due to the presence of both phenyl and pyridinyl groups, which enhance its biological activity and binding affinity for various molecular targets. This dual substitution pattern allows for greater versatility in its applications and potential therapeutic uses.
生物活性
1-Phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The molecular formula of this compound is C13H11N5 with a molecular weight of approximately 237.26 g/mol. Its structure features a triazole ring substituted with phenyl and pyridine groups, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines effectively.
Mechanism of Action:
- Inhibition of Kinases: Triazole derivatives often act as inhibitors of specific kinases involved in cancer progression. For example, studies indicate that certain triazoles inhibit aurora A and B kinases, leading to mitotic failure and apoptosis in cancer cells .
- Induction of Apoptosis: The compounds can induce apoptosis through the generation of reactive oxygen species (ROS), disrupting cellular homeostasis and promoting cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components. Substituents on the phenyl and pyridine rings play a crucial role in enhancing its potency.
| Substituent | Effect on Activity |
|---|---|
| Electron-donating groups (e.g., -OCH₃) | Increase potency against cancer cells |
| Halogen substitutions | Alter the lipophilicity and bioavailability |
| Positioning of substituents | Critical for optimal binding to target proteins |
Case Studies
Several case studies have investigated the efficacy of triazole compounds similar to this compound:
- Study on Aurora Kinase Inhibition:
- Cytotoxicity Assessment:
属性
IUPAC Name |
3-phenyl-5-pyridin-2-yltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-13-12(11-8-4-5-9-15-11)16-17-18(13)10-6-2-1-3-7-10/h1-9H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFWGQJUSVWMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=CC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














